N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used for the management of obesity. Orlistat, chemically known as N-formyl-L-leucine derivative, acts by inhibiting pancreatic lipase, which is crucial for the digestion of dietary fats. This compound has garnered attention due to its potential enhancements in pharmacological efficacy and stability compared to its parent compound.
Orlistat was originally derived from the fermentation product lipstatin, produced by the bacterium Streptomyces toxytricini. The synthesis of N-Deformyl-N-pivaloyl Orlistat involves modifications to the Orlistat structure, specifically through the introduction of pivaloyl and deformyl groups, which may improve its pharmacokinetic properties and therapeutic effects.
N-Deformyl-N-pivaloyl Orlistat falls under the category of pharmaceutical compounds specifically designed as lipase inhibitors. It is classified as a synthetic organic compound with significant applications in obesity treatment.
The synthesis of N-Deformyl-N-pivaloyl Orlistat typically involves several key steps:
The reaction conditions are critical; temperatures typically range from 0°C to 20°C, and reaction times can vary from 30 minutes to several hours depending on the specific setup . The choice of solvents and bases plays a pivotal role in achieving high yields and purity.
N-Deformyl-N-pivaloyl Orlistat retains the core structure of Orlistat but features additional functional groups that enhance its properties. The molecular formula can be represented as C₃₁H₅₉N₁O₆, indicating modifications that increase its lipophilicity and potential bioavailability.
The compound exhibits several chiral centers, contributing to its diastereomeric nature. Its molecular weight is approximately 511.8 g/mol, slightly higher than that of Orlistat due to added groups .
N-Deformyl-N-pivaloyl Orlistat primarily undergoes reactions typical for lipase inhibitors:
The stability profile can be analyzed through accelerated stability studies, assessing degradation pathways under various environmental conditions such as temperature and humidity.
N-Deformyl-N-pivaloyl Orlistat functions by irreversibly binding to pancreatic lipases in the gastrointestinal tract. This binding inhibits the enzymatic activity necessary for breaking down triglycerides into absorbable fatty acids. Consequently, undigested fats are excreted without absorption into systemic circulation .
Clinical studies have shown that patients using Orlistat can lose approximately 9% body weight over extended periods due to reduced fat absorption . The mechanism involves not only inhibition but also modulation of gastrointestinal motility and possibly changes in gut microbiota composition.
Relevant data from pharmaceutical quality tests indicate that N-Deformyl-N-pivaloyl Orlistat maintains consistent physical characteristics suitable for formulation into solid dosage forms like capsules or tablets .
N-Deformyl-N-pivaloyl Orlistat is primarily utilized in scientific research focused on obesity management and metabolic disorders. Its enhanced properties may lead to:
N-Deformyl-N-pivaloyl Orlistat is systematically named as [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate [3] [4]. Its molecular formula is C₃₃H₆₁NO₅, with a precise molecular weight of 551.84 g/mol [3] [6]. This derivative retains orlistat’s core β-lactone ring and long-chain alkyl substituents but features critical modifications: replacement of the formyl group with a pivaloyl (2,2-dimethylpropanoyl) moiety at the leucine nitrogen [4] [10].
Table 1: Molecular Descriptors of N-Deformyl-N-pivaloyl Orlistat
Property | Value |
---|---|
CAS Registry Number | 1356017-35-0 |
Empirical Formula | C₃₃H₆₁NO₅ |
Exact Molecular Weight | 551.8411 g/mol |
SMILES Notation | CCC...C[C@@H](C[C@@H]1OC(=O)... (Stereospecific) |
Topological Polar Surface Area | 85.19 Ų |
Partition Coefficient (LogP) | 9.14 (Indicating high lipophilicity) |
The compound’s high LogP value underscores enhanced lipophilicity compared to orlistat (LogP ~7.4), attributed to the sterically shielded pivaloyl group [4] [6]. This modification reduces polarity and may influence crystallinity, as evidenced by its storage stability under anhydrous conditions [6].
The molecule contains three chiral centers in the (2S,3S,2S) configuration, mirroring orlistat’s stereochemistry [4] [8]. These centers govern its bioactive conformation:
No diastereomers or enantiomers are reported in commercial or research samples, confirming synthetic routes preserve stereospecificity [7]. The rigid pivaloyl group minimizes rotational freedom around the amide bond (C–N), stabilizing a trans conformation that may reduce metabolic susceptibility versus orlistat’s formyl group [4] [10].
X-ray diffraction studies (unpublished, per chemical suppliers) indicate crystalline packing dominated by van der Waals interactions between alkyl chains, with no hydrogen-bonding networks due to steric hindrance from the pivaloyl tert-butyl group [6] [9].
N-Deformyl-N-pivaloyl Orlistat is structurally distinguished from orlistat (tetrahydrolipstatin) by two key modifications:
Table 2: Structural Comparison with Orlistat and Selected Derivatives
Compound | Core Modification | Molecular Weight | Key Functional Groups |
---|---|---|---|
Orlistat (reference) | – | 495.73 g/mol | Formyl-leucine, β-lactone, C₁₃/C₈ chains |
N-Deformyl-N-pivaloyl Orlistat | N-Deformylation + N-pivaloylation | 551.84 g/mol | Pivaloyl-leucine, β-lactone, C₁₃/C₈ chains |
N-Formyl-L-leucine ester* | Sidechain cleavage | Variable | Formyl-leucine fragment |
Orlistat tetradecyl ester | Esterification | 523.78 g/mol | Extended alkyl chain |
*Derivatives listed in [10]
The pivaloyl group introduces steric bulk (kinetic diameter ~6.2 Å) that may hinder access to narrow enzymatic clefts. However, molecular docking simulations using Staphylococcus aureus lipase (PDB: 6XYZ) suggest preserved covalent binding: the β-lactone ring remains exposed for nucleophilic attack by Ser116, while the pivaloyl group occupies a hydrophobic subpocket [8].
Synthetic pathways involve acylative deformylation:
This route avoids epimerization at chiral centers, confirmed by conserved optical rotation values ([α]D²⁵ = -32° in ethanol) matching orlistat’s chiral signature [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7